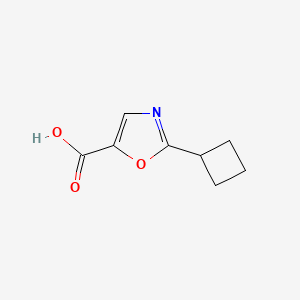
methyl 4-(fluoromethyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(fluoromethyl)piperidine-4-carboxylate, also known as FMPC, is an organic compound that is widely used in scientific research due to its unique properties. It is a versatile and highly reactive compound that can be used in a variety of applications, from organic synthesis to drug discovery. FMPC is also known for its ability to form strong covalent bonds with other molecules, making it an ideal building block for a variety of chemical reactions.
科学的研究の応用
Methyl 4-(fluoromethyl)piperidine-4-carboxylate has a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of fluorinated compounds, which are essential for the development of new drugs and materials. Additionally, methyl 4-(fluoromethyl)piperidine-4-carboxylate has been used in the synthesis of peptides, which are important for drug discovery and development. Finally, methyl 4-(fluoromethyl)piperidine-4-carboxylate has been used in the synthesis of new catalysts, which are essential for the development of new chemical reactions.
作用機序
The mechanism of action of methyl 4-(fluoromethyl)piperidine-4-carboxylate is not fully understood, but it is believed to involve the formation of strong covalent bonds with other molecules. When methyl 4-(fluoromethyl)piperidine-4-carboxylate reacts with other molecules, it forms a strong bond between the two molecules, allowing them to interact and form new compounds. Additionally, methyl 4-(fluoromethyl)piperidine-4-carboxylate can act as a catalyst, allowing chemical reactions to occur more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-(fluoromethyl)piperidine-4-carboxylate are not well understood. However, it is believed that methyl 4-(fluoromethyl)piperidine-4-carboxylate can interact with certain proteins, enzymes, and other molecules in the body, altering their function and leading to changes in biochemical and physiological processes. Additionally, methyl 4-(fluoromethyl)piperidine-4-carboxylate is known to be toxic in high concentrations, and it can cause skin and eye irritation when exposed to the skin or eyes.
実験室実験の利点と制限
The main advantage of using methyl 4-(fluoromethyl)piperidine-4-carboxylate in lab experiments is its versatility and reactivity. methyl 4-(fluoromethyl)piperidine-4-carboxylate is highly reactive, making it ideal for a variety of chemical reactions. Additionally, it can form strong covalent bonds with other molecules, allowing it to be used in the synthesis of new compounds. However, methyl 4-(fluoromethyl)piperidine-4-carboxylate can be hazardous and can cause skin and eye irritation, so it should be handled with care in the lab. Additionally, the direct fluorination method of synthesis can be hazardous due to the presence of fluorine gas.
将来の方向性
There are a number of potential future directions for the use of methyl 4-(fluoromethyl)piperidine-4-carboxylate in scientific research. For example, methyl 4-(fluoromethyl)piperidine-4-carboxylate could be used in the synthesis of new compounds, such as pharmaceuticals and agrochemicals, or in the development of new catalysts for chemical reactions. Additionally, methyl 4-(fluoromethyl)piperidine-4-carboxylate could be used in the development of new materials, such as polymers, or in drug discovery and development. Finally, methyl 4-(fluoromethyl)piperidine-4-carboxylate could be used in the development of new peptides, which are essential for drug discovery and development.
合成法
Methyl 4-(fluoromethyl)piperidine-4-carboxylate can be synthesized using a variety of methods, including the direct fluorination of piperidine-4-carboxylic acid, the reaction of piperidine-4-carboxylic acid with fluorine, and the reaction of piperidine-4-carboxylic acid with fluoromethylmagnesium chloride. The direct fluorination method is the most common and involves the reaction of piperidine-4-carboxylic acid with fluorine gas at elevated temperatures. This method is relatively simple and efficient, but it can be hazardous due to the presence of fluorine gas. Alternatively, the reaction of piperidine-4-carboxylic acid with fluoromethylmagnesium chloride is a safer and more efficient method, but it requires special equipment and is more expensive.
特性
IUPAC Name |
methyl 4-(fluoromethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPIZGABBXJEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)






